molecular formula C10H16N2O2 B6266024 N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide CAS No. 1042538-94-2

N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide

Cat. No.: B6266024
CAS No.: 1042538-94-2
M. Wt: 196.2
InChI Key:
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Description

N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide: is an organic compound with the molecular formula C10H16N2O2 . This compound is characterized by the presence of a furan ring, an amine group, and an acetamide group. It is a derivative of furan, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide typically involves the reaction of 5-methylfuran-2-yl)methanol with ethylamine and acetic anhydride . The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 70°C

    Solvent: Often carried out in an organic solvent such as or

    Catalyst: Acid catalysts like or may be used to facilitate the reaction

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

    Continuous addition: of reactants

    Temperature control: to maintain optimal reaction conditions

    Purification: steps such as or to isolate the final product

Chemical Reactions Analysis

Types of Reactions: N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid

    Reduction: The amine group can be reduced to form the corresponding amine

    Substitution: The acetamide group can undergo nucleophilic substitution reactions

Common Reagents and Conditions:

    Oxidation: Reagents like or in acidic conditions

    Reduction: Reagents like or

    Substitution: Nucleophiles such as or under basic conditions

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid

    Reduction: Corresponding amine

    Substitution: Various substituted acetamides

Scientific Research Applications

N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and amine group play crucial roles in these interactions, allowing the compound to exert its effects through various biochemical pathways.

Comparison with Similar Compounds

  • N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)formamide
  • N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)propionamide
  • N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)butyramide

Uniqueness: N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.

Properties

CAS No.

1042538-94-2

Molecular Formula

C10H16N2O2

Molecular Weight

196.2

Purity

91

Origin of Product

United States

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